

An In-depth Technical Guide to 3-hydroxy-2'-methoxydiphenyl ether

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Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)phenol

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Introduction

Diphenyl ethers are a significant class of organic compounds characterized by two phenyl rings linked by an oxygen atom. This core structure is prevalent in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities.[1][2] Their unique conformational flexibility and the ability to mimic peptide bonds have made them attractive scaffolds in medicinal chemistry and materials science.[3] This guide focuses on a specific, unsymmetrical derivative: 3-hydroxy-2'-methoxydiphenyl ether.

While this particular molecule is not extensively documented in publicly available literature, its structure suggests intriguing potential based on the known properties of its constituent functional groups—a phenolic hydroxyl group and a methoxy group—and the diphenyl ether framework itself. This document serves as a technical guide, extrapolating from established chemical principles and data on analogous compounds to provide a comprehensive overview of its molecular properties, synthesis, characterization, and potential applications.

Part 1: Molecular Structure and Physicochemical Properties

Based on IUPAC nomenclature, 3-hydroxy-2'-methoxydiphenyl ether consists of a diphenyl ether core with a hydroxyl (-OH) substituent at the 3-position of one phenyl ring and a methoxy

(-OCH₃) group at the 2'-position of the second ring.

Molecular Formula and Weight

The chemical structure leads to the molecular formula C₁₃H₁₂O₃. The calculated molecular weight and other key physicochemical properties are summarized in the table below. These values are crucial for experimental design, particularly in analytical procedures such as mass spectrometry and for calculating molar equivalents in synthesis.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ O ₃	Calculated
Molecular Weight	216.23 g/mol	[Calculated][4][5][6]
Monoisotopic Mass	216.078644 Da	[Calculated][6]
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	3	Calculated
LogP (Predicted)	~3.0-3.5	Calculated

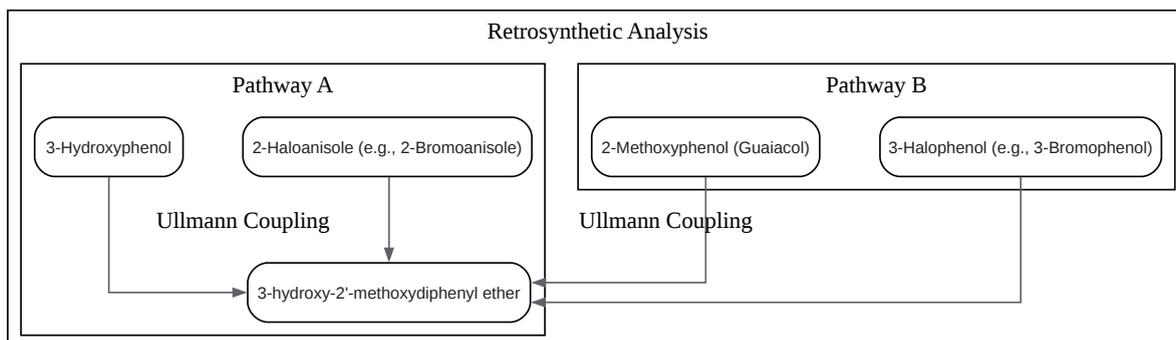
Note: LogP values are estimations and can vary based on the prediction algorithm used. The presence of both a hydroxyl and a methoxy group suggests a compound with moderate lipophilicity.

Part 2: Synthesis and Characterization

The synthesis of unsymmetrical diaryl ethers like 3-hydroxy-2'-methoxydiphenyl ether is a well-established area of organic chemistry. The primary challenge lies in controlling the regioselectivity to form the desired C-O bond between the correct aryl partners.

Synthetic Strategy: The Ullmann Condensation

The most common and historically significant method for synthesizing diaryl ethers is the Ullmann condensation.[7][8] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[3] For the synthesis of 3-hydroxy-2'-methoxydiphenyl ether, two primary retrosynthetic pathways exist, as illustrated below.



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Caption: Retrosynthetic pathways for 3-hydroxy-2'-methoxydiphenyl ether.

The choice between Pathway A and B depends on the availability and reactivity of the starting materials. Modern Ullmann-type reactions often employ soluble copper catalysts with ligands such as N,N-dimethylglycine or use palladium-based catalysts (Buchwald-Hartwig amination) which can proceed under milder conditions.[9][10]

Experimental Protocol: A Generalized Ullmann Synthesis

The following is a generalized, self-validating protocol for the synthesis of 3-hydroxy-2'-methoxydiphenyl ether, adaptable for laboratory scale.

Step 1: Reagent Preparation and Inert Atmosphere

- Dry all glassware thoroughly in an oven.
- Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and nitrogen inlet) and purge with an inert gas (Nitrogen or Argon). This is critical as copper(I) catalysts can be sensitive to oxidation.

- Accurately weigh the phenol (e.g., 3-hydroxyphenol), the aryl halide (e.g., 2-bromoanisole), a copper(I) salt (e.g., CuI), a suitable ligand (e.g., N,N-dimethylglycine), and a base (e.g., Cs₂CO₃ or K₂CO₃).

Step 2: Reaction Setup and Execution

- In the reaction flask, dissolve the phenol and the base in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
- Add the copper catalyst and the ligand to the mixture.
- Add the aryl halide to the reaction mixture.
- Heat the reaction to a temperature typically ranging from 80°C to 210°C, depending on the reactivity of the substrates and the catalytic system used.^[8]^[10]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

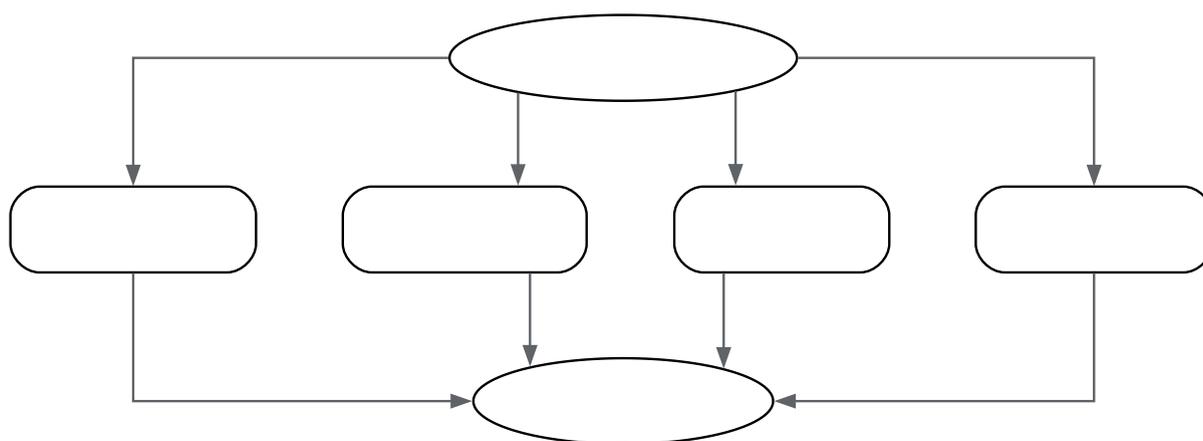
Step 3: Work-up and Purification

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts and the polar solvent.
- A mild acidic wash (e.g., dilute HCl) can be used to remove any remaining base, followed by a wash with brine.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- The crude product is then purified using column chromatography on silica gel to isolate the 3-hydroxy-2'-methoxydiphenyl ether.

Characterization Techniques

The identity and purity of the synthesized 3-hydroxy-2'-methoxydiphenyl ether would be confirmed using a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the hydroxyl proton (a broad singlet). The protons on the carbon atoms adjacent to the ether oxygen will be shifted downfield.[11]
 - ^{13}C NMR: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms, with the carbon atoms attached to the oxygen atoms appearing at lower field strengths.[12]
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight. The mass spectrum should show a molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight of 216.23 g/mol.[6]
- Infrared (IR) Spectroscopy:
 - The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the phenolic group (around $3200\text{-}3600\text{ cm}^{-1}$) and C-O stretching vibrations for the ether linkages (around $1000\text{-}1300\text{ cm}^{-1}$).[11]



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Caption: Workflow for the analytical characterization of the target compound.

Part 3: Potential Applications and Biological Significance

The diphenyl ether scaffold is a "privileged structure" in drug discovery, found in compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and herbicidal properties.[1][13][14][15] The specific combination of a hydroxyl and a methoxy group in 3-hydroxy-2'-methoxydiphenyl ether suggests several potential areas of application.

Antimicrobial and Antifungal Activity

Many hydroxylated and methoxylated diphenyl ethers isolated from natural sources, particularly marine sponges, exhibit potent antibacterial and antifungal activities.[2][13] The phenolic hydroxyl group can participate in hydrogen bonding and may disrupt bacterial cell membranes or inhibit essential enzymes. The methoxy group can influence the compound's lipophilicity, affecting its ability to penetrate cell walls.[1]

Anticancer and Cytotoxic Properties

Diphenyl ether derivatives have been investigated as anticancer agents.[1][14] Some act as microtubule targeting agents, binding to tubulin and disrupting cell division in a manner similar to colchicine.[14] Hydroxylated metabolites of some diphenyl ethers have been shown to induce apoptosis and exhibit cytotoxicity in cancer cell lines.[16][17]

Enzyme Inhibition and Receptor Modulation

The diphenyl ether structure can serve as a scaffold to position functional groups in a specific three-dimensional orientation, allowing for precise interactions with enzyme active sites or receptor binding pockets. Recently, diphenyl ether derivatives have been identified as potent activators of the large-conductance calcium-activated potassium (BKCa) channel, with potential applications in treating urinary incontinence and cough.[18]

Agrochemicals

Diphenyl ether-based compounds are widely used as herbicides.[15] They often act by inhibiting protoporphyrinogen IX oxidase, a key enzyme in chlorophyll biosynthesis. The substitution pattern on the phenyl rings is crucial for their herbicidal activity and selectivity.[15]

Conclusion

3-hydroxy-2'-methoxydiphenyl ether, with a molecular weight of 216.23 g/mol, represents an intriguing yet under-explored molecule within the vast chemical space of diaryl ethers. While direct experimental data is scarce, its structure allows for a robust, evidence-based projection of its chemical properties, synthetic accessibility, and potential biological activities. The established methodologies for unsymmetrical diaryl ether synthesis, primarily the Ullmann condensation, provide a clear path for its preparation. Its characterization would rely on standard spectroscopic techniques including NMR, mass spectrometry, and IR spectroscopy.

The presence of both a phenolic hydroxyl group and a methoxy group on the diphenyl ether core suggests a high potential for bioactivity, with plausible applications in medicinal chemistry as an antimicrobial or anticancer agent, and in agrochemistry. This technical guide, by synthesizing information from related and well-documented compounds, provides a foundational framework for researchers and drug development professionals to initiate and guide future investigations into this promising molecule.

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